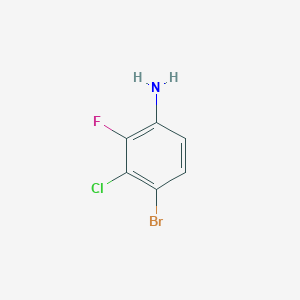

4-Bromo-3-chloro-2-fluoroaniline

Übersicht

Beschreibung

4-Bromo-3-chloro-2-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the sequential halogenation of 2-fluoroaniline. The process begins with the bromination of 2-fluoroaniline to form 4-bromo-2-fluoroaniline, followed by chlorination to yield this compound . The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding aniline derivatives with fewer halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Nucleophilic Substitution: Products include substituted anilines with different functional groups replacing the halogens.

Oxidation: Products include nitroanilines or nitrosoanilines.

Reduction: Products include partially or fully dehalogenated anilines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms. This unique arrangement of halogens significantly influences its chemical reactivity and biological activity. The presence of electron-withdrawing groups enhances its ability to undergo nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

4-Bromo-3-chloro-2-fluoroaniline serves as an important building block for synthesizing various organic compounds. Its halogenated structure allows it to participate in several types of chemical reactions:

- Nucleophilic Aromatic Substitution : The compound can react with nucleophiles such as sodium methoxide or potassium tert-butoxide to form substituted products.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions with boronic acids using palladium catalysts, leading to the formation of biaryl compounds.

- Oxidation and Reduction : The compound can be oxidized to form nitro derivatives or reduced to generate amine derivatives, expanding its utility in synthetic chemistry.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its diverse functional groups enable the synthesis of bioactive molecules with therapeutic applications:

- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit activity against bacterial infections.

- Anti-inflammatory and Anticancer Agents : The compound's unique structure may be beneficial in developing drugs targeting inflammatory diseases and cancer .

Material Science

The unique electronic properties imparted by the halogen substituents make this compound suitable for applications in material science:

- Dyes and Pigments : The compound is utilized in producing dyes and pigments due to its stability and reactivity.

- Polymer Chemistry : Its halogenated structure contributes to enhanced properties in polymers, such as improved thermal stability and chemical resistance.

Case Study 1: Synthesis of Antimicrobial Compounds

A study investigated the synthesis of novel antimicrobial agents using this compound as a starting material. Researchers successfully created several derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria. This highlights the compound's potential role in developing new antibiotics.

Case Study 2: Development of Biaryl Compounds

In another study focused on organic synthesis, researchers utilized this compound in Suzuki-Miyaura coupling reactions. The resulting biaryl compounds exhibited interesting electronic properties that could be useful in organic electronics, such as OLEDs (Organic Light Emitting Diodes). This underscores the versatility of this compound in advanced material applications.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-chloro-2-fluoroaniline depends on its specific application. In chemical reactions, the halogen atoms on the benzene ring influence the reactivity and selectivity of the compound. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) affects the electron density on the ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-2-chloro-5-fluoroaniline

- 4-Bromo-5-chloro-2-fluoroaniline

- 3-Bromo-2-chloro-4-fluoroaniline

- 2-Bromo-5-chloro-4-fluoroaniline

Uniqueness

4-Bromo-3-chloro-2-fluoroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Biologische Aktivität

4-Bromo-3-chloro-2-fluoroaniline is an organic compound with a molecular formula of C₆H₄BrClFN. This compound, classified as a halogenated aniline derivative, exhibits significant potential in various biological applications due to its unique structure and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features three halogen substituents: bromine, chlorine, and fluorine, attached to an aniline backbone. This combination influences its electronic properties and reactivity, making it a valuable building block in pharmaceutical synthesis and material science.

| Substituent | Type | Effect on Activity |

|---|---|---|

| Bromine | Halogen | Increases reactivity; potential for covalent bonding |

| Chlorine | Halogen | Modulates electronic properties; enhances biological interactions |

| Fluorine | Halogen | Influences solubility and metabolic stability |

The biological activity of this compound is primarily inferred from studies on similar compounds, as specific research on this compound is limited. The following mechanisms are proposed based on analogous halogenated anilines:

- Target Interactions : The compound likely interacts with various biomolecules, potentially affecting enzyme activity and gene expression.

- Hydroxylation Pathways : Similar compounds exhibit effects through hydroxylation processes, which could also apply here.

- Nephrotoxic Effects : Some studies suggest that related compounds may induce nephrotoxicity, possibly through the formation of reactive metabolites.

Pharmacokinetics

While specific pharmacokinetic data for this compound is sparse, related compounds have demonstrated efficient metabolism with significant renal excretion (up to 80% within 24 hours). The metabolic pathways often involve phase 1 reactions leading to hydroxylated products.

Case Studies and Research Findings

- Antimicrobial Potential : As a building block for pharmaceuticals targeting bacterial infections, this compound has been investigated for its ability to inhibit bacterial growth. Its structural properties allow it to participate in various chemical reactions that enhance its antimicrobial efficacy.

- Cancer Research Applications : The compound's halogenated nature suggests potential applications in cancer therapies. Halogenated anilines have been studied for their ability to interact with DNA and proteins involved in cancer progression.

- Structure-Activity Relationship (SAR) Studies : Research indicates that the presence of halogens significantly affects the biological activity of aniline derivatives. For instance, studies show that introducing different halides alters the antagonistic activity against specific receptors, suggesting that this compound may exhibit varied activities depending on its substituents .

The biochemical properties of this compound are not extensively documented; however, it is known that:

- Enzyme Interactions : Aniline derivatives can interact with enzymes and proteins, influencing metabolic pathways.

- Potential Toxicity : Like many halogenated compounds, it may pose toxicity risks; thus, handling precautions are necessary.

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXZIQDHENNEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382226 | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115843-99-7 | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 4-Bromo-3-chloro-2-fluoroaniline in the synthesis of 2-Chloro-3-fluorobromobenzene?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2-Chloro-3-fluorobromobenzene. It is synthesized from 3-chloro-2-fluoroaniline via bromination using N-Bromosuccinimide (NBS) . This intermediate then undergoes diazotization with sodium nitrite to yield the final product, 2-Chloro-3-fluorobromobenzene.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.